molecular formula C14H23N5O7 B605829 Azido-PEG3-aminoacetic acid-NHS ester CAS No. 2170240-91-0

Azido-PEG3-aminoacetic acid-NHS ester

Cat. No.: B605829
CAS No.: 2170240-91-0
M. Wt: 373.37
InChI Key: LLFDDJSHNLEEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-aminoacetic acid-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a versatile reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-aminoacetic acid-NHS ester typically involves the following steps:

    Azidation: Conversion of the terminal hydroxyl group of the PEG chain to an azide group.

    NHS Ester Formation: Activation of the carboxyl group of aminoacetic acid with N-hydroxysuccinimide (NHS) to form the NHS ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Click Chemistry Reactions: this compound undergoes CuAAC and SPAAC reactions.

    Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

    CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.

    SPAAC: Utilizes DBCO or BCN groups without the need for a catalyst.

    Amide Bond Formation: Involves primary amines under mild conditions.

Major Products:

Scientific Research Applications

Azido-PEG3-aminoacetic acid-NHS ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Azido-PEG3-NHS ester
  • Azido-PEG4-aminoacetic acid-NHS ester
  • Azido-PEG2-aminoacetic acid-NHS ester

Comparison: Azido-PEG3-aminoacetic acid-NHS ester is unique due to its specific PEG chain length (three ethylene glycol units), which provides an optimal balance between solubility and linker length. This makes it particularly suitable for certain bioconjugation and PROTAC synthesis applications compared to its analogs with shorter or longer PEG chains .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O7/c15-18-17-4-6-24-8-10-25-9-7-23-5-3-16-11-14(22)26-19-12(20)1-2-13(19)21/h16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFDDJSHNLEEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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